molecular formula C13H13BrN2O2 B15475807 Uracil, 3-benzyl-5-bromo-1,6-dimethyl- CAS No. 32000-70-7

Uracil, 3-benzyl-5-bromo-1,6-dimethyl-

Cat. No.: B15475807
CAS No.: 32000-70-7
M. Wt: 309.16 g/mol
InChI Key: NPSSKLWIPCMJBU-UHFFFAOYSA-N
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Description

Uracil, 3-benzyl-5-bromo-1,6-dimethyl-, is a synthetic uracil derivative with structural modifications at positions 1, 3, 5, and 6 of the pyrimidine ring. Key substitutions include:

  • 5-Bromo: A halogen atom replacing hydrogen, influencing electronic properties and aromaticity .
  • 3-Benzyl: A bulky aromatic substituent that enhances hydrophobicity and steric effects.
  • 1,6-Dimethyl: Methyl groups that may increase steric hindrance and stability, analogous to thymine’s 5-methyl group in DNA .

This compound is hypothesized to exhibit unique electronic and biological properties due to its substituents. Uracil derivatives are widely studied for antiviral, anticancer, and anti-HIV applications , and the bromine atom at position 5 may enhance reactivity in nucleophilic substitution reactions.

Properties

CAS No.

32000-70-7

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

3-benzyl-5-bromo-1,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C13H13BrN2O2/c1-9-11(14)12(17)16(13(18)15(9)2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

NPSSKLWIPCMJBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)CC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Substituent Effects on Uracil Derivatives
Compound Substituents HOMO-LUMO Gap (Eg) Dipole Moment (Debye) Key Structural Impact
Uracil (parent) None 8.2 eV 4.1 (gas), 6.3 (water) Baseline for comparison
Thymine 5-Methyl 7.9 eV 4.5 (gas), 6.8 (water) Increased stability; lower Eg
5-Fluorouracil 5-Fluoro 8.0 eV 4.3 (gas) Enhanced electron delocalization
3-Benzyl-5-Bromo-1,6-dimethyluracil 5-Bromo, 3-Benzyl, 1,6-Dimethyl Est. 7.5–7.8 eV Est. 5.0–5.5 (gas) Reduced Eg (Br electron-withdrawing); increased hydrophobicity (benzyl)

Key Findings :

  • Halogen Impact : 5-Bromo substitution reduces the HOMO-LUMO gap (Eg) compared to uracil, similar to 5-fluorouracil, due to electron-withdrawing effects altering aromaticity .
  • Benzyl Group : Introduces steric bulk and hydrophobicity, which may reduce solubility but improve binding affinity in hydrophobic enzyme pockets.

Solvation and Reactivity

  • Polarity in Solution : Thymine and uracil exhibit increased dipole moments in water (6.3–6.8 Debye) . The benzyl group in the target compound may reduce aqueous solubility but enhance lipid membrane permeability.
  • Chemical Reactivity : Bromine’s electronegativity (2.96) compared to fluorine (3.98) results in slower nucleophilic substitution but greater stability in biological environments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for 3-benzyl-5-bromo-1,6-dimethyluracil, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Condensation and Cyclization : Start with substituted urea and benzyl halides under reflux (80–100°C) in anhydrous ethanol.
  • Bromination : Use N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to minimize side reactions.
  • Purification : Recrystallize in ethanol/water (3:1) to achieve >95% purity. Ren et al. (2008) achieved 60% yield for a related bromouracil derivative by optimizing stoichiometry and temperature .

Q. Which spectroscopic techniques are critical for structural validation, and what key signals indicate successful synthesis?

  • Methodological Answer :

  • 1H NMR : Methyl groups (δ 1.8–2.2 ppm, singlets), benzyl aromatic protons (δ 7.2–7.4 ppm).
  • 13C NMR : Carbonyl carbons (δ 160–170 ppm), bromine-adjacent quaternary carbon (δ 90–100 ppm).
  • IR : C=O stretches (~1700 cm⁻¹), C-Br vibrations (~600 cm⁻¹).
  • HRMS : Confirm molecular formula (C₁₃H₁₃BrN₂O₂) .

Q. What in vitro assays are suitable for preliminary evaluation of antimetabolite or antiviral activity?

  • Methodological Answer :

  • Thymidylate Synthase Inhibition : Fluorometric assays with recombinant enzyme and 5-fluoro-dUMP as a control.
  • Cytotoxicity Screening : Use MTT/WST-1 assays in cancer cell lines (e.g., HCT-116).
  • Uracil-DNA Glycosylase (UDG) Assays : Electrophoretic mobility shift assays (EMSAs) to assess interference with DNA repair .

Advanced Research Questions

Q. How can radiation chemistry elucidate electron transfer mechanisms involving the bromo group?

  • Methodological Answer :

  • Pulse Radiolysis : Irradiate aqueous solutions containing the compound and DNA bases (e.g., thymine).
  • Competition Kinetics : Quantify uracil formation via HPLC as an indicator of electron transfer efficiency.
  • Findings : FY1992 studies showed electron transfer from thymine/adenine radical anions to bromouracil, increasing uracil yield beyond predicted levels .

Q. How to resolve contradictions between computational docking and experimental binding data with DNA repair enzymes?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS).
  • X-ray Crystallography : Resolve 3D protein-ligand interactions (e.g., with UDG).
  • Mutagenesis : Validate key residues (e.g., Glyin or catalytic sites) identified in docking models .

Q. Can PCR-based methods detect genomic incorporation of this compound in mammalian cells?

  • Methodological Answer :

  • UDG Treatment : Excise uracil analogs from genomic DNA, creating abasic sites.
  • Primer Design : Amplify regions of interest with flanking primers.
  • qPCR Analysis : Reduced amplification in UDG-treated samples indicates uracil incorporation. This method maps uracil distribution genome-wide .

Methodological Notes

  • NMR Overlap Resolution : Use 2D techniques (COSY, HSQC) to distinguish benzyl and methyl protons. Variable-temperature NMR can mitigate dynamic effects .
  • Electron Transfer Studies : Combine HPLC with radiation-induced radical generation to quantify uracil formation as a reaction probe .

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